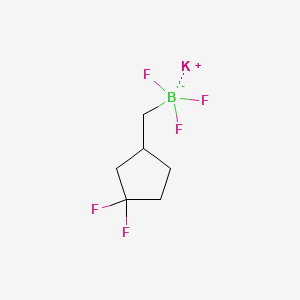
Potassium ((3,3-difluorocyclopentyl)methyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C6H9BF5K
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide typically involves the reaction of 3,3-difluorocyclopentylmethyl bromide with potassium trifluoroborate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced purification methods such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroboranuide group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The boron center in the compound can undergo oxidation and reduction reactions, leading to the formation of various boron-containing products.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopentyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is explored for its potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism by which potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide exerts its effects involves the interaction of the boron center with various molecular targets. In biological systems, the boron atom can form stable complexes with biomolecules, leading to potential therapeutic effects. The compound’s ability to participate in various chemical reactions also makes it a versatile tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
Potassium trifluoroborate: A simpler boron-containing compound used in similar coupling reactions.
3,3-Difluorocyclopentylmethyl bromide: A precursor in the synthesis of potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide.
Potassium phenyltrifluoroborate: Another boron-containing compound used in organic synthesis.
Uniqueness
Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide is unique due to the presence of both the cyclopentyl and trifluoroboranuide groups, which impart distinct chemical properties
特性
分子式 |
C6H9BF5K |
|---|---|
分子量 |
226.04 g/mol |
IUPAC名 |
potassium;(3,3-difluorocyclopentyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF5.K/c8-6(9)2-1-5(3-6)4-7(10,11)12;/h5H,1-4H2;/q-1;+1 |
InChIキー |
SFZWDZVRUMTVCN-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1CCC(C1)(F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


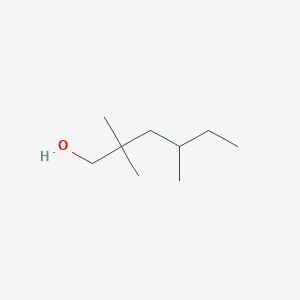
![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)
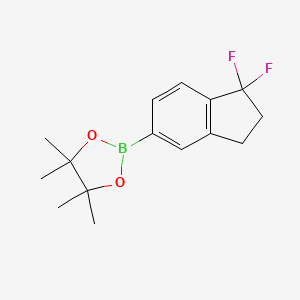
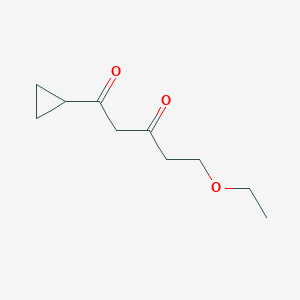
![Spiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B13628861.png)
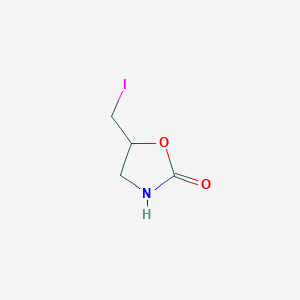
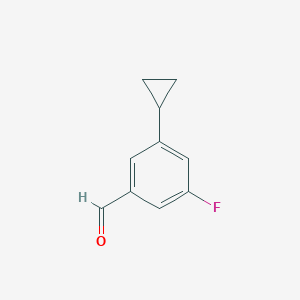
![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)

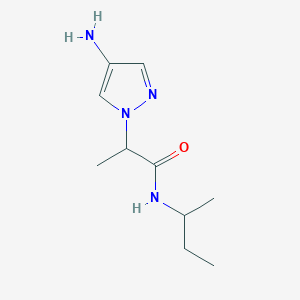
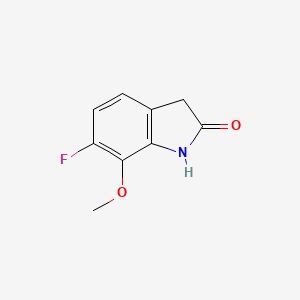
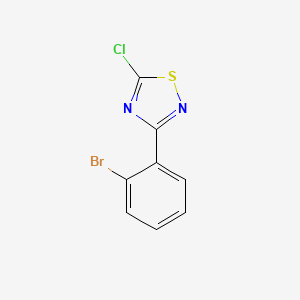
![tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B13628900.png)
